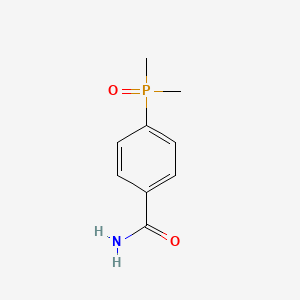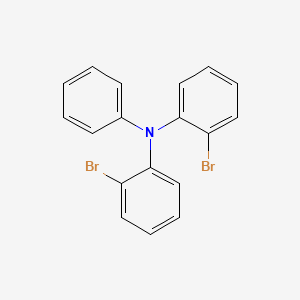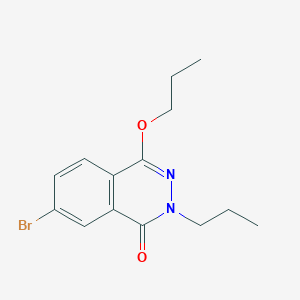![molecular formula C14H17NO2 B12897460 Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate CAS No. 59235-27-7](/img/structure/B12897460.png)
Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate is an organic compound that belongs to the class of esters. This compound features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom. The presence of the pyrrole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate typically involves the condensation of 2,5-dihydro-1H-pyrrole with an appropriate phenylacetate derivative. One common method involves the reaction of 2,5-dihydro-1H-pyrrole with 4-bromoacetophenone in the presence of a base such as potassium carbonate, followed by esterification with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)ethanol.
Substitution: Various substituted phenylacetate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)propanoate: Similar structure but with a propanoate ester group.
Methyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate: Similar structure but with a methyl ester group.
Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate: Similar structure but with a butanoate ester group.
Uniqueness
Ethyl 2-(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate is unique due to its specific ester group and the presence of the pyrrole ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
59235-27-7 |
|---|---|
Molekularformel |
C14H17NO2 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
ethyl 2-[4-(2,5-dihydropyrrol-1-yl)phenyl]acetate |
InChI |
InChI=1S/C14H17NO2/c1-2-17-14(16)11-12-5-7-13(8-6-12)15-9-3-4-10-15/h3-8H,2,9-11H2,1H3 |
InChI-Schlüssel |
RAQHRNZSOAQGIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2CC=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dibenzo[d,f]indole](/img/structure/B12897390.png)
![4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]-3-methyl-5-phenyl-1,2-oxazole](/img/structure/B12897391.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12897396.png)
![2-(2-Methylprop-2-en-1-yl)hexahydrocyclopenta[c]pyrrol-1(2H)-one](/img/structure/B12897402.png)
![2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12897414.png)

![2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol](/img/structure/B12897425.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B12897433.png)


![Dibenzo[b,d]furan-4-yl benzoate](/img/structure/B12897441.png)

![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-threoninamide](/img/structure/B12897464.png)
